molecular formula C4H7BrO2 B14224443 3-Butene-1,2-diol, 3-bromo-, (2R)- CAS No. 796989-44-1

3-Butene-1,2-diol, 3-bromo-, (2R)-

Cat. No.: B14224443
CAS No.: 796989-44-1
M. Wt: 167.00 g/mol
InChI Key: VLMHZGCIQCEMND-SCSAIBSYSA-N
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Description

(2R)-3-Bromo-3-butene-1,2-diol is a brominated derivative of 3-butene-1,2-diol (BDD), a metabolite of the carcinogen 1,3-butadiene. BDD itself is formed via cytochrome P450-mediated oxidation of 1,3-butadiene to butadiene monoxide (BMO), followed by hydrolysis via epoxide hydrolases . The stereochemistry of BDD influences its metabolic fate; for example, (S)-BDD is oxidized 7× faster than (R)-BDD by horse liver alcohol dehydrogenase (ADH) . The brominated analog introduces a bulky, electronegative bromine atom at the 3-position, which likely alters reactivity, metabolic pathways, and toxicity compared to non-halogenated BDD or other halogenated analogs.

Properties

CAS No.

796989-44-1

Molecular Formula

C4H7BrO2

Molecular Weight

167.00 g/mol

IUPAC Name

(2R)-3-bromobut-3-ene-1,2-diol

InChI

InChI=1S/C4H7BrO2/c1-3(5)4(7)2-6/h4,6-7H,1-2H2/t4-/m1/s1

InChI Key

VLMHZGCIQCEMND-SCSAIBSYSA-N

Isomeric SMILES

C=C([C@@H](CO)O)Br

Canonical SMILES

C=C(C(CO)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butene-1,2-diol, 3-bromo-, (2R)- can be achieved through several methods. One common approach involves the palladium-catalyzed enantioselective synthesis from 3,4-epoxy-1-butene. This method uses water as a co-solvent and a chiral ligand to achieve high enantiomeric excess . The reaction conditions typically include a low catalyst loading (0.025 mol %) and controlled temperature to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors can enhance efficiency and scalability. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Butene-1,2-diol, 3-bromo-, (2R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Yields various alcohols or alkanes.

    Substitution: Results in the formation of substituted butene diols.

Scientific Research Applications

3-Butene-1,2-diol, 3-bromo-, (2R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butene-1,2-diol, 3-bromo-, (2R)- involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of atoms influences reactivity and selectivity .

Comparison with Similar Compounds

3-Butene-1,2-Diol (BDD)

  • Metabolism : Oxidized by ADH and cytochrome P450 to hydroxymethylvinyl ketone (HMVK), a reactive Michael acceptor .
  • Toxicity: Causes hepatic nonprotein thiol depletion in mice, suggesting oxidative stress or adduct formation . Acute toxicity varies between species; mice exhibit higher sensitivity than rats .
  • Key Data :

    Parameter Value (BDD) Source
    ADH Oxidation Rate (S vs. R) (S)-BDD: 7× faster than (R)-BDD
    Catalytic Efficiency (Vmax/Km) in Rat Liver Microsomes 3× higher than mice

3-Chloro-2-Hydroxy-3-Butene (CHB)

  • Metabolism : Oxidized to 1-chloro-3-buten-2-one (CBO) by ADH and cytochrome P450, forming bifunctional alkylating agents that conjugate with glutathione .
  • Comparison : Bromine’s larger size in (2R)-3-bromo-BDD may slow enzymatic oxidation compared to chlorine in CHB, altering metabolite profiles.

3-Halopropane-1,2-Diols (e.g., 3-Chloro-, 3-Bromopropane-1,2-Diol)

  • Metabolism : Detoxified via glutathione conjugation, forming mercapturic acids (e.g., S-(2,3-dihydroxypropyl)cysteine) . Glycidol (epoxide intermediate) is implicated in their toxicity.
  • Toxicity : Chlorinated analogs show renal and hepatic damage in rodents, while brominated derivatives may exhibit enhanced reactivity due to bromine’s electronegativity .
  • Key Contrast : Unlike BDD derivatives, these lack the conjugated double bond, reducing Michael acceptor activity but increasing epoxide stability.

Metabolic Pathway Comparisons

Enzymatic Oxidation

  • BDD : Primarily metabolized by ADH (stereoselectively) and CYP450 to HMVK .
  • (2R)-3-Bromo-BDD: Bromine may sterically hinder ADH binding, reducing oxidation rates compared to BDD.
  • HMVK vs. CBO : Both are Michael acceptors, but HMVK’s lack of halogenation increases its electrophilicity compared to CBO .

Interspecies Variation

  • BDD : Catalytic efficiency (Vmax/Km) of BMO-to-BDD conversion is 3× higher in rat vs. mouse liver microsomes .
  • Halogenated Analogs : Mice exhibit higher susceptibility to BDD-induced thiol depletion, suggesting species-specific detoxification capacities .

Toxicity Profiles

Compound Key Toxicological Findings Species Differences Source
(2R)-3-Bromo-BDD Expected to induce protein/DNA adducts via brominated intermediates; data limited. Likely higher reactivity in mice vs. rats. -
BDD Hepatic thiol depletion; PNPH inactivation via reactive intermediates. Mice: 48% hepatic thiol loss; rats: milder.
3-Chloro-2-Hydroxy-3-Butene Genotoxicity via CBO-DNA adducts; glutathione depletion. Not reported.
3-Chloropropane-1,2-Diol Nephrotoxicity; mercapturic acid excretion. Rats: 10% excreted unchanged.

Mechanistic Insights

  • Reactive Intermediates: Brominated derivatives may form bromoepoxides or bromohydrins, which could exhibit unique reactivity compared to chlorinated or non-halogenated analogs.
  • Detoxification : Glutathione conjugation is a common pathway, but bromine’s size may slow conjugation kinetics, increasing toxicity .

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